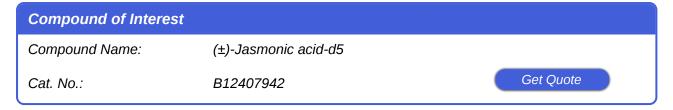


An In-depth Technical Guide to Isotopic Labeling Patterns in (±)-Jasmonic acid-d5

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(±)-Jasmonic acid-d5**, a deuterated internal standard crucial for the accurate quantification of jasmonic acid in various biological matrices. This document details its isotopic labeling, provides hypothetical yet plausible experimental protocols for its synthesis and analysis, presents relevant quantitative data, and illustrates key biological pathways involving jasmonic acid.

Isotopic Labeling Pattern and Specifications

(±)-Jasmonic acid-d5 is a synthetic version of jasmonic acid where five hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to its endogenous counterpart but has a higher mass, allowing for its use as an internal standard in mass spectrometry-based quantification methods.

The precise labeling pattern for (±)-Jasmonic acid-d5 is on the cyclopentanone ring and the acetic acid side chain. The formal chemical name is 3-oxo-2-(2Z)-2-penten-1-yl-cyclopentane-2,4,4-d3-acetic-2,2-d2 acid.[1] This indicates that three deuterium atoms are located at the C4 position of the cyclopentanone ring, and two deuterium atoms are at the C2 position of the acetic acid side chain.

Table 1: General Specifications for (±)-Jasmonic acid-d5



Parameter	Specification	Source
Formal Name	3-oxo-2-(2Z)2-penten-1-yl- cyclopentane-2,4,4-d3-acetic- 2,2-d2 acid	[1]
CAS Number	2750534-78-0	[1]
Molecular Formula	C12H13D5O3	[1]
Formula Weight	215.3 g/mol	[1]
Isotopic Purity	≥99% deuterated forms (d1-d5)	[1]

Experimental Protocols

While specific proprietary synthesis and analysis protocols for commercially available (±)-**Jasmonic acid-d5** are not publicly disclosed, this section provides detailed, plausible methodologies based on established chemical principles for deuteration and analytical characterization.

Hypothetical Synthesis Protocol: Base-Catalyzed H/D Exchange

The deuterium atoms on the cyclopentanone ring and the acetic acid side chain are introduced via a base-catalyzed hydrogen-deuterium exchange reaction. The protons on the carbon atoms alpha to the ketone and carboxylic acid functionalities are acidic and can be reversibly removed by a base. In the presence of a deuterium source, such as deuterium oxide (D₂O), a deuterium atom is incorporated at these positions upon neutralization.

Materials:

- (±)-Jasmonic acid
- Deuterium oxide (D₂O, 99.9 atom % D)
- Sodium deuteroxide (NaOD) in D₂O (40 wt. %)
- Anhydrous diethyl ether



- Anhydrous magnesium sulfate (MgSO₄)
- Hydrochloric acid (1 M)

Procedure:

- Dissolution: Dissolve (±)-Jasmonic acid (1.0 g, 4.76 mmol) in deuterium oxide (20 mL).
- Base Addition: Add NaOD in D₂O (0.5 mL) to the solution. The mixture is stirred at room temperature.
- Deuterium Exchange: The reaction mixture is heated to 50°C and stirred for 48 hours under an inert atmosphere (e.g., argon) to facilitate the hydrogen-deuterium exchange at the acidic positions. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the proton signals at the C2 and C4 positions.
- Neutralization and Extraction: After cooling to room temperature, the reaction mixture is neutralized to pH 3 with 1 M HCl. The aqueous solution is then extracted three times with anhydrous diethyl ether (3 x 30 mL).
- Drying and Evaporation: The combined organic extracts are dried over anhydrous
 magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield
 crude (±)-Jasmonic acid-d5.
- Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product.

Analytical Protocol: Quantification by LC-MS/MS

(±)-Jasmonic acid-d5 is primarily used as an internal standard for the quantification of endogenous jasmonic acid in biological samples. The following is a typical protocol for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

 Homogenization: Homogenize the plant tissue or other biological sample in a suitable extraction solvent (e.g., 80% methanol in water) at 4°C.



- Internal Standard Spiking: Add a known amount of (±)-Jasmonic acid-d5 to the homogenate.
- Extraction: Vortex the mixture and incubate at 4°C for 30 minutes.
- Centrifugation: Centrifuge the sample to pellet cellular debris.
- Solid-Phase Extraction (SPE): Pass the supernatant through a C18 SPE cartridge to purify and concentrate the jasmonates.
- Elution and Reconstitution: Elute the jasmonates from the SPE cartridge and reconstitute the dried eluate in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both native jasmonic acid and (±)-Jasmonic acid-d5.

Data Presentation

Quantitative analysis of (±)-Jasmonic acid-d5 is typically performed using mass spectrometry and NMR spectroscopy. While specific spectra for this deuterated standard are not widely published, the following tables provide the expected mass spectral data based on its structure and the NMR data for its non-deuterated counterpart for reference.

Table 2: Predicted Mass Spectrometry Data for (±)-Jasmonic acid-d5



Parameter	Value
Molecular Ion [M-H] ⁻	m/z 214.3
Expected Fragmentation Pattern	The fragmentation pattern would be similar to that of unlabeled jasmonic acid, but with mass shifts corresponding to the deuterated fragments. For example, the loss of the acetic acid side chain would result in a fragment with a mass increased by 2 Da.

Table 3: ¹H and ¹³C NMR Data for Unlabeled (±)-Jasmonic Acid in CDCl₃

Position	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
1	-	178.5
2	2.37	38.0
3	2.78, 2.10	54.1
4	2.37, 1.93	38.0
5	-	219.3
6	2.37, 1.53	27.4
7	-	39.0
8	5.47, 5.26	125.1
9	5.47, 5.26	134.5
10	2.10	25.7
11	2.10	20.9
12	0.96	14.4

Note: In the ¹H NMR spectrum of **(±)-Jasmonic acid-d5**, the signals corresponding to the protons at positions 2 and 4 would be absent or significantly reduced in intensity.



Visualization of Relevant Pathways

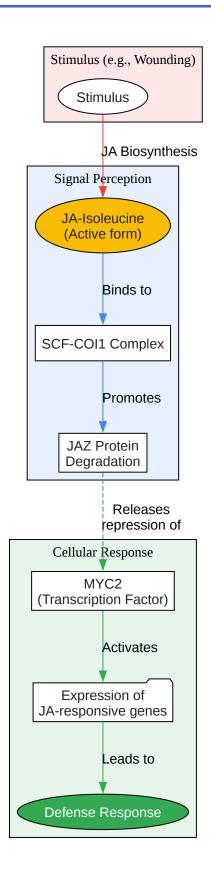
The following diagrams, generated using the DOT language, illustrate the biosynthetic and signaling pathways of jasmonic acid, providing a biological context for the use of its deuterated analog in research.



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Caption: Jasmonic acid biosynthesis pathway.





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Caption: Jasmonic acid signaling pathway.



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References

- 1. researchgate.net [researchgate.net]
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